1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and functional groups such as an acetyl group, a hexylthio group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions.
Functional Group Modifications: The acetyl, hexylthio, and thienyl groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-3-(allylsulfanyl)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-3-(hexylsulfanyl)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
1-[3-(HEXYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. The presence of the thienyl group, in particular, may contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O2S2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(3-hexylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-4-5-8-13-30-22-23-20-19(24-25-22)16-10-6-7-11-17(16)26(15(2)27)21(28-20)18-12-9-14-29-18/h6-7,9-12,14,21H,3-5,8,13H2,1-2H3 |
InChI Key |
RCMPQCKGDIPOLX-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Origin of Product |
United States |
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